molecular formula C15H31N B8671929 1-Decylpiperidine

1-Decylpiperidine

Cat. No. B8671929
M. Wt: 225.41 g/mol
InChI Key: GRAKHOCSWNZIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Decylpiperidine is a useful research compound. Its molecular formula is C15H31N and its molecular weight is 225.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Decylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

1-decylpiperidine

InChI

InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3

InChI Key

GRAKHOCSWNZIPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-decylpiperidine was synthesized by reacting 45.7 g piperidine with 118.7 g 1-bromodecane in 237 mL acetone in the presence of 74 g potassium carbonate. After refluxing this reaction mixture at 55° C. for 24 hr, it was filtered and acetone was removed from the filtrate to yield 61 g N-decylpiperidine. 5 g N-decylpiperidine and 42 g 1-bromo-3-chloropropane were dissolved in 50 mL methanol and the reaction mixture was heated at 65° C. for 18 hr. After cooling to room temperature, methanol was removed under reduced pressure. The residue was poured into 2 L tert butylmethyl ether with stirring and then the mixture was allowed to stand for 6 hr. The white precipitate thus formed was filtered and was dried at 40° C. under vacuum for 24 hr yielding 68 g (3-chloropropyl)decylpiperidinium bromide as a light yellow solid.
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
118.7 g
Type
reactant
Reaction Step Two
Quantity
74 g
Type
reactant
Reaction Step Three
Quantity
237 mL
Type
solvent
Reaction Step Four

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